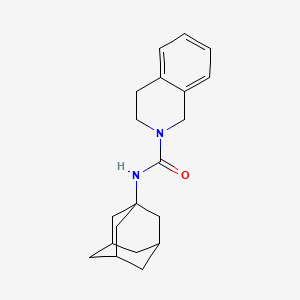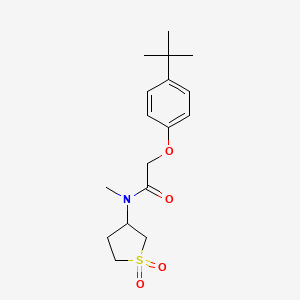
N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Platelet Antiaggregating and Other Activities
- Compounds similar to N-(4-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide have been synthesized and studied for their biological activities. For example, certain acylthioureas have shown platelet antiaggregating activity superior or comparable to acetylsalicylic acid, alongside moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects in vitro, though inferior to atropine and chlorpheniramine respectively (Ranise et al., 1991).
Antibacterial Activity and Inhibition of Bacterial Phosphopantetheinyl Transferase
- A study on 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which includes structures similar to this compound, revealed submicromolar inhibition of bacterial Sfp-PPTase, indicating a potential for treating bacterial infections, including methicillin-resistant Staphylococcus aureus (Foley et al., 2014).
Antineoplastic and Differentiating Agents
- Piperazine derivatives of butyric acid have shown promise as antineoplastic agents, with specific derivatives acting on the differentiation and proliferation of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, highlighting a potential application in cancer therapy (Gillet et al., 1997).
Serotonin Receptor Studies
- Compounds with a structure related to this compound have been utilized in PET studies to investigate the serotonergic neurotransmission, demonstrating their utility in neuroscience research, particularly in the study of serotonin 1A receptors (Plenevaux et al., 2000).
Flame Retardancy in Polymers
- A novel P/N-containing oligomer, synthesized via the polymerization reaction of phenylphosphonic dichloride with piperazine, has been shown to enhance the flame retardancy of epoxy resin/ammonium polyphosphate (APP) systems. This indicates the potential application of similar compounds in improving the safety of polymeric materials through enhanced flame retardancy (Zhu et al., 2019).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-2-3-6-17-8-10-18(11-9-17)22-20(25)24-15-13-23(14-16-24)19-7-4-5-12-21-19/h4-5,7-12H,2-3,6,13-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLXBWQTVFQTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B4063478.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063483.png)

![4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4063493.png)
![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4063513.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B4063519.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063527.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4063534.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4063537.png)
![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4063543.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063551.png)
![3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4063561.png)

